molecular formula C22H19FINO4S B302361 5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

カタログ番号 B302361
分子量: 539.4 g/mol
InChIキー: GMLCYKXALNLKSZ-UNOMPAQXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as AETD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.

作用機序

The mechanism of action of AETD is not fully understood. However, it has been proposed that AETD exerts its anti-cancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9, and by inhibiting the PI3K/Akt/mTOR signaling pathway. AETD's anti-inflammatory effects are believed to be mediated through the inhibition of NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. AETD's anti-diabetic effects are thought to be due to its ability to activate AMP-activated protein kinase (AMPK), which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
AETD has been found to possess various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. AETD has also been found to reduce the production of pro-inflammatory cytokines and inhibit the expression of iNOS and COX-2. Additionally, AETD has been found to improve insulin sensitivity and reduce blood glucose levels.

実験室実験の利点と制限

One of the advantages of using AETD in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. AETD's anti-inflammatory and anti-diabetic properties also make it a promising therapeutic agent for the treatment of various inflammatory and metabolic disorders. However, one of the limitations of using AETD in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

将来の方向性

There are several future directions for the research on AETD. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory and anti-diabetic properties and its potential use in the treatment of various inflammatory and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of AETD and its potential side effects.

合成法

The synthesis of AETD involves the reaction of 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 5-iodo-2-methoxybenzaldehyde in the presence of potassium carbonate as a base and allyl bromide as a catalyst. The reaction is carried out in acetonitrile at room temperature for 24 hours, followed by purification using column chromatography. The yield of AETD obtained through this method is around 70%.

科学的研究の応用

AETD has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer properties by inducing apoptosis and inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. AETD has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, AETD has been found to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

特性

製品名

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

分子式

C22H19FINO4S

分子量

539.4 g/mol

IUPAC名

(5Z)-5-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H19FINO4S/c1-3-9-29-20-17(24)10-15(11-18(20)28-4-2)12-19-21(26)25(22(27)30-19)13-14-5-7-16(23)8-6-14/h3,5-8,10-12H,1,4,9,13H2,2H3/b19-12-

InChIキー

GMLCYKXALNLKSZ-UNOMPAQXSA-N

異性体SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

正規SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。